6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N3.2ClH/c6-5(7,8)3-1-2-10-4(9)11-3;;/h3H,1-2H2,(H3,9,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYZLZZQSDBHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(NC1C(F)(F)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The preparation of the target compound typically involves the following key steps:
Selection of appropriate trifluoromethylated precursors : Starting materials such as trifluoromethyl-substituted esters, nitriles, or amidines are chosen to introduce the trifluoromethyl group at the 6-position.
Reaction with 1,3-propanediamine : This diamine acts as the nucleophile to form the tetrahydropyrimidine ring via condensation and cyclization.
Formation of the dihydrochloride salt : The free base tetrahydropyrimidine is treated with hydrochloric acid to yield the dihydrochloride salt, enhancing stability and crystallinity.
Representative Experimental Procedure
Cyclization via amidine salt and 1,3-propanediamine : According to Brown and Evans (1962), refluxing an amidine hydrochloride salt bearing a trifluoromethyl substituent with 1,3-propanediamine at elevated temperatures (ca. 140°C) for several hours results in the formation of the tetrahydropyrimidine core. The reaction proceeds with elimination of ammonia and formation of the heterocyclic ring.
Isolation and purification : After cooling, the reaction mixture solidifies. The crude product is recrystallized from isopropyl alcohol or similar solvents to afford the pure 6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride as white crystalline material with melting points typically in the range of 150–160°C.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aminolysis/Cyclization | 1,3-Propanediamine + trifluoromethyl-substituted ester or amidine salt | 100–140°C reflux | 3–21 hours | ~60–75% | Reaction under alcoholic or neat conditions; elimination of ammonia |
| Salt formation | Treatment with HCl gas or aqueous HCl | Room temperature | 1–2 hours | Quantitative | Yields stable dihydrochloride salt |
Mechanistic Insights
The reaction mechanism involves nucleophilic attack of the primary amine groups of 1,3-propanediamine on the electrophilic carbonyl or amidine carbon, followed by cyclization to form the six-membered tetrahydropyrimidine ring.
The trifluoromethyl group at the 6-position exerts a strong electron-withdrawing effect, which can influence the reactivity of intermediates and stabilize the final product.
Formation of the dihydrochloride salt improves the compound’s crystallinity and stability by protonating the amine groups.
Analytical Characterization
Melting Point : Typically 150–160°C for the dihydrochloride salt, consistent with literature values for similar tetrahydropyrimidines.
NMR Spectroscopy : ^1H NMR shows characteristic signals for the tetrahydropyrimidine ring protons; ^19F NMR confirms the trifluoromethyl group.
Mass Spectrometry : Confirms molecular ion consistent with C6H9F3N3 (free base) or its dihydrochloride salt.
Elemental Analysis : Matches calculated values for carbon, hydrogen, nitrogen, and chlorine.
Comparative Notes on Preparation Methods
Industrial and Scale-Up Considerations
The synthesis is amenable to scale-up due to the simplicity of reagents and reaction conditions.
Use of controlled heating and reflux apparatus ensures reproducibility.
Formation of the dihydrochloride salt facilitates isolation by filtration and enhances product stability during storage and transport.
Reaction parameters such as solvent choice, temperature, and reaction time are optimized to maximize yield and purity.
Summary Table of Preparation Data
| Parameter | Details |
|---|---|
| Starting Materials | Trifluoromethyl-substituted esters, amidines, or nitriles; 1,3-propanediamine |
| Solvent | Alcoholic solvents (ethanol, isopropanol) or neat conditions |
| Temperature | 100–140°C reflux |
| Reaction Time | 3–21 hours |
| Yield | 60–75% |
| Product Form | Dihydrochloride salt, white crystalline solid |
| Melting Point | 150–160°C |
| Purification | Recrystallization from isopropanol or similar solvents |
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
One of the prominent applications of this compound is in the field of antiviral drug development. Research has shown that tetrahydropyrimidines can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For instance, studies have indicated that derivatives of this compound exhibit activity against viruses such as HIV and influenza by inhibiting reverse transcriptase and neuraminidase enzymes respectively .
Anticancer Properties
The compound has also been studied for its potential anticancer properties. It has been found to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins. These findings suggest that it could serve as a lead compound for developing new anticancer therapies .
Central Nervous System (CNS) Disorders
There is ongoing research into the use of this compound for treating CNS disorders such as depression and anxiety. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in neuropharmacology .
Agrochemicals
Pesticide Development
The trifluoromethyl group in this compound enhances its bioactivity, making it suitable for developing new pesticides. Research indicates that compounds with similar structures can exhibit herbicidal and fungicidal activities, which could lead to the development of safer and more effective agrochemicals .
Material Science
Polymer Chemistry
In material science, 6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride is being explored as a building block for synthesizing novel polymers with enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups can significantly alter the physical properties of polymers, making them suitable for high-performance applications .
Case Studies
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Trifluoromethyl (-CF₃) vs. Hydrocarbon Substituents :
- The -CF₃ group in the target compound enhances electron-withdrawing effects and metabolic stability , making it advantageous in drug design for resisting oxidative degradation . In contrast, analogs like 6-(3-methylphenyl) (CAS: 1699790-24-3) prioritize aromatic interactions, which are critical in polymer membranes for gas separation .
Counterion Effects :
- The dihydrochloride salt form improves aqueous solubility compared to free-base analogs (e.g., 1,4,5,6-tetrahydropyrimidin-2-amine), facilitating its use in biological assays .
Biological vs. Material Science Applications: While the trifluoromethyl derivative is tailored for drug discovery (e.g., kinase inhibitors or antiviral agents due to fluorophilicity), the unsubstituted analog (1,4,5,6-tetrahydropyrimidin-2-amine) has been experimentally validated for CO₂/N₂ selectivity in polyimide membranes, highlighting its role in environmental technologies .
Synthetic Accessibility: The trifluoromethyl variant is commercially available but listed as discontinued by suppliers like CymitQuimica, indicating challenges in large-scale production compared to non-fluorinated analogs .
Research Implications and Limitations
- Pharmacological Potential: The -CF₃ group’s steric and electronic effects may enhance binding affinity in enzyme inhibition studies, though toxicity profiles require further validation.
- Data Gaps: Limited experimental data on the compound’s thermodynamic properties (e.g., melting point, logP) hinder direct comparisons with analogs.
- Competing Analogs : Piperidine- and pyrazole-substituted derivatives offer alternative scaffolds for drug development but lack fluorophilicity .
Biological Activity
6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride is a compound of interest due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on available literature.
- Molecular Formula : CHClFN
- Molecular Weight : 240.06 g/mol
The compound has been studied for its inhibitory effects on various biological pathways. Specifically, it is known to interact with kinases and has shown potential as an inhibitor of the p38 MAPK pathway, which is crucial in inflammatory responses and autoimmune diseases. This inhibition can lead to reduced production of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6 .
Biological Activity and Therapeutic Potential
- Anti-inflammatory Effects : The compound's ability to inhibit p38 MAPK suggests significant therapeutic potential in treating autoimmune conditions. Research indicates that p38 MAPK inhibitors can effectively reduce inflammation in models of arthritis .
- Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that derivatives of tetrahydropyrimidine compounds exhibit cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .
- Cell Cycle Arrest and Apoptosis Induction : Research shows that certain derivatives can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells. Flow cytometric analyses have confirmed that treatment with these compounds leads to a significant increase in apoptotic populations .
Study 1: Inhibition of Pro-inflammatory Cytokines
A study conducted on the effects of tetrahydropyrimidine derivatives found that specific modifications enhanced their inhibitory effects on TNFα production in vitro. The structure-activity relationship highlighted that substituents at the 6-position (like trifluoromethyl) improved potency and bioavailability .
Study 2: Cytotoxicity Evaluation
In vitro assays were performed using an MTT assay to assess the cytotoxic effects of the compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HCT-116 | 4.5 | 6.4 |
| MCF-7 | 5.0 | 5.0 |
| HeLa | 7.5 | 4.0 |
These results indicate a promising profile for further development as an anticancer agent .
Q & A
Q. What are the established synthetic routes for 6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride, and how can purity be optimized?
Methodological Answer:
- Synthesis Protocol : Adapt methodologies from analogous tetrahydropyrimidine syntheses. For example, use tetrahydrofuran (THF) as a solvent and triethylamine (EtN) to neutralize HCl byproducts during amine coupling (similar to dispirophosphazene synthesis in ). Monitor reactions via thin-layer chromatography (TLC) for intermediate validation.
- Purification : Column chromatography with silica gel and gradient elution (e.g., methanol/dichloromethane) to isolate the dihydrochloride salt. Confirm purity (>95%) via HPLC with UV detection at 254 nm .
Q. How can the structural and crystallographic properties of this compound be characterized?
Methodological Answer:
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Collect intensity data on a single-crystal diffractometer and apply Rogers’ η or Flack’s x parameters to address enantiomorph-polarity ambiguities in non-centrosymmetric crystals .
- Spectroscopic Analysis : Validate molecular structure via H/C NMR (DO as solvent for hydrochloride salts) and FT-IR to confirm amine (–NH) and trifluoromethyl (–CF) functional groups.
Q. What are the demonstrated applications of this compound in material science or pharmacology?
Methodological Answer:
- Gas Separation Membranes : Screen for CO/N selectivity using mixed-matrix membranes. Computational models (e.g., deep learning) predict performance, as seen in polyimide analogs like 1,4,5,6-tetrahydropyrimidin-2-amine derivatives .
- Anti-inflammatory Activity : Test COX-1/COX-2 inhibition via in vitro assays (e.g., prostaglandin E ELISA). Molecular docking studies (AutoDock Vina) can identify binding affinities to enzyme active sites .
Advanced Research Questions
Q. How can computational models resolve discrepancies between predicted and experimental properties?
Methodological Answer:
- Deep Learning Pipelines : Train models on datasets of pyrimidine derivatives to predict physicochemical properties (e.g., logP, solubility). Address outliers by re-optimizing hyperparameters or expanding training data (see for polyimide case studies).
- Validation : Cross-check predictions with experimental data (e.g., measured solubility in PBS buffer at pH 7.4) and refine models using Bayesian optimization .
Q. What strategies address crystallographic data contradictions, such as twinning or pseudosymmetry?
Methodological Answer:
Q. How can mechanistic studies elucidate the compound’s bioactivity at the molecular level?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions (e.g., COX-2) using GROMACS. Analyze hydrogen bonding and hydrophobic interactions between the trifluoromethyl group and catalytic residues.
- Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers or analogs to guide SAR studies .
Key Research Findings
Structural Flexibility : The tetrahydropyrimidine core allows conformational adaptability, critical for binding to enzyme pockets (e.g., COX-2) .
Electron-Withdrawing Effects : The –CF group enhances stability against hydrolysis, making the compound suitable for aqueous-phase applications .
Data-Driven Discovery : Machine learning accelerates property prediction but requires experimental validation to address overfitting risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
